4-(Cyclohexyloxy)benzoic acid
Overview
Description
The compound "4-(Cyclohexyloxy)benzoic acid" is a chemical entity that can be derived from benzoic acid and involves the cyclohexyl group as a substituent. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of cyclohexanecarboxylic acid derivatives, which are closely related to "4-(Cyclohexyloxy)benzoic acid," has been explored through microbial dihydroxylation of benzoic acid. This process, using Alcaligenes eutrophus strain B9, allows for the preparation of large quantities of dihydroxycyclohexa-3,5-diene-1-carboxylic acid with high enantiomeric excess, which can then undergo further oxidative and rearrangement reactions to yield a variety of products . Additionally, the synthesis of related compounds with cyclohexyl groups has been reported, such as the synthesis of 4-(trans-4'-n-alkylcyclohexyl) benzoic acids from alkanoyl chlorides, cyclohexene, and benzene .
Molecular Structure Analysis
The molecular structure of compounds related to "4-(Cyclohexyloxy)benzoic acid" has been studied using various techniques. For instance, the crystal and molecular structures of several cyanoalkyloxy benzoic acids have been determined by single-crystal X-ray diffractometry, revealing the presence of hydrogen bonds between carboxylic acid groups of adjacent molecules . These studies are crucial for understanding the molecular conformation and packing arrangements that influence the compound's properties.
Chemical Reactions Analysis
The chemical reactivity of cyclohexyl-containing benzoic acid derivatives has been investigated in various contexts. For example, the synthesis of (E)-4-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl)benzoic acid involved a Grignard reaction, Wittig salt formation, and saponification steps . Such reactions are indicative of the versatile chemistry that can be applied to cyclohexyl-substituted benzoic acids, leading to a broad array of functionalized compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexyl-containing benzoic acid derivatives have been explored, particularly in the context of mesomorphic properties and electrooptic parameters. For instance, the mesomorphic properties of esters derived from trans-4-alkylcyclohexanecarboxylic acid chlorides and their electrooptic parameters have been studied, showing that certain mixtures containing these compounds have higher threshold and saturation voltages . This suggests potential applications in liquid crystal displays and other electrooptic devices.
Scientific Research Applications
Metabolism in Bacteria : 3,5-Cyclohexadiene-1,2-diol-1-carboxylic acid, related to 4-(Cyclohexyloxy)benzoic acid, is involved in the metabolic pathway of benzoic acid in bacteria, being an intermediate in the formation of catechol (Reiner, 1971).
Lanthanide Coordination Compounds : Derivatives of 4-benzyloxy benzoic acid, which is structurally similar to 4-(Cyclohexyloxy)benzoic acid, have been used to create lanthanide coordination compounds. These compounds' luminescent properties are influenced by the presence of electron-releasing or electron-withdrawing groups (Sivakumar et al., 2010).
Cyclopolymerization in Chemistry : In the field of chemistry, 4-(Cyclohexyloxy)benzoic acid derivatives have been used in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts for cyclopolymerization of 1,6-heptadiynes (Mayershofer, Nuyken, & Buchmeiser, 2006).
Drug Delivery Systems : Benzoic acid derivatives, closely related to 4-(Cyclohexyloxy)benzoic acid, have been studied for their role in complex formation with alpha cyclodextrin, a drug delivery system (Dikmen, 2021).
Polymer Modification : 4-(Cyclohexyloxy)benzoic acid and its derivatives have been used to modify polydimethylsiloxanes, affecting their thermal and rheological properties. The introduction of benzoic acid fragments into these polymers changes their glass-transition temperature and crystallization behavior (Gorodov et al., 2018).
Liquid Crystal Compounds : Derivatives of 4-(Cyclohexyloxy)benzoic acid have been synthesized for use in liquid crystal compounds, with their structures confirmed through various analytical techniques and their thermal properties determined (Zhong-wei, 2006).
Catalysis and Polymer Chemistry : Studies have also focused on the reactivity of cycloaliphatic diepoxides with carboxyl functionalized polymers, using cyclohexene oxide and substituted benzoic acids (related to 4-(Cyclohexyloxy)benzoic acid) as model compounds (Soucek et al., 1998).
Synthesis of Benzoic Acid Derivatives : There has been research on the synthesis of 4-(trans-4'-n-alkylcyclohexyl) benzoic acids from alkanoyl chlorides, cyclohexene, and benzene, demonstrating the applicability of 4-(Cyclohexyloxy)benzoic acid derivatives in organic synthesis (Szczucinski & Ãbrowski, 1982).
Production of Cyclohexanecarboxylic Acid : Benzoic acid has been hydrogenated to cyclohexanecarboxylic acid using Ru/C catalysts, highlighting the relevance of benzoic acid derivatives in chemical transformations (Hong, 2004).
Food Science and Toxicology : Benzoic acid and its derivatives, including 4-(Cyclohexyloxy)benzoic acid, are common in foods and additives, leading to studies on their uses, exposure, metabolism, and potential health concerns (del Olmo, Calzada, & Nuñez, 2017).
Safety And Hazards
properties
IUPAC Name |
4-cyclohexyloxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPHEAKUEAICPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160856 | |
Record name | 4-Cyclohexyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexyloxy)benzoic acid | |
CAS RN |
139-61-7 | |
Record name | 4-(Cyclohexyloxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyclohexyloxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 139-61-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Cyclohexyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyclohexyloxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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